![molecular formula C22H18N2O4 B2493102 (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 494830-86-3](/img/structure/B2493102.png)
(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphtho[1,2-b]furan derivatives often involves palladium-catalyzed oxidative carbonylation reactions or direct functionalization strategies. For instance, Gabriele et al. (2012) described the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, highlighting a pathway that could be adapted for the synthesis of complex molecules like the one (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques and, in some cases, crystallography. Hu Yang (2009) determined the crystal structure of a related compound, highlighting the potential for detailed structural analysis of complex organic molecules through X-ray diffraction (Hu Yang, 2009).
科学的研究の応用
Chemical Synthesis and Catalysis
In the field of chemical synthesis, the compound shows relevance in reactions like Diels–Alder and dehydrative aromatization, particularly in the context of synthesizing biobased terephthalic acid precursors. A study by Pacheco et al. (2015) explored the use of silica molecular sieves with Lewis acid centers in catalyzing these reactions, highlighting the efficiency of such catalysts for producing valuable chemical intermediates (Pacheco et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the structural components of this compound are relevant in synthesizing various bioactive molecules. Gabriele et al. (2012) discussed the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation, demonstrating the compound's potential in creating therapeutically relevant chemicals (Gabriele et al., 2012).
Material Science
In material science, the compound's derivatives are used in the synthesis of complex molecular structures. Ergun et al. (2014) reported on the synthesis of novel classes of compounds involving furan-fused heterocycles, indicating the versatility of these compounds in creating materials with specific chemical properties (Ergun et al., 2014).
Organic Ligands and Metal Complexes
Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands and their metal complexes. This research demonstrates the utility of such compounds in creating complex molecular architectures with potential applications in catalysis and material science (Patel, 2020).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in areas such as medicinal chemistry or materials science .
特性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-pyridin-2-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-22(26)18-13(2)28-21-15-9-5-4-8-14(15)20(25)16(19(18)21)12-24-17-10-6-7-11-23-17/h4-12,25H,3H2,1-2H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUUQTWIDFPCBH-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

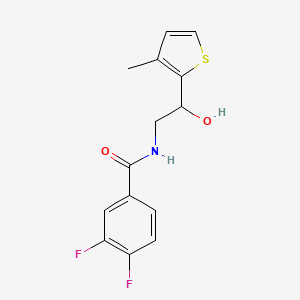
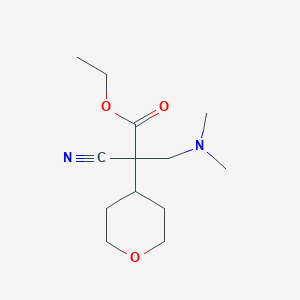
![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)
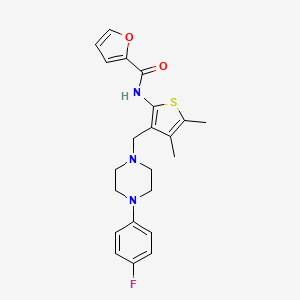
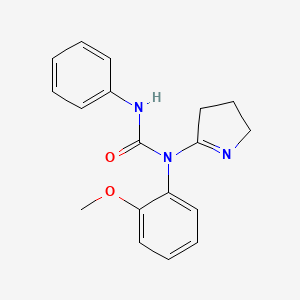
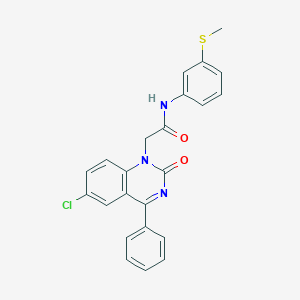
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)
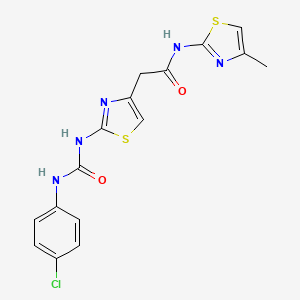

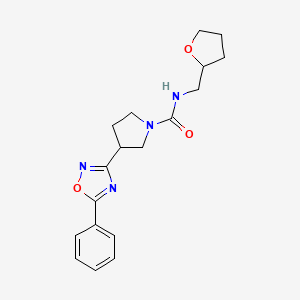
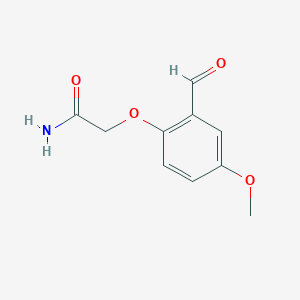
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)
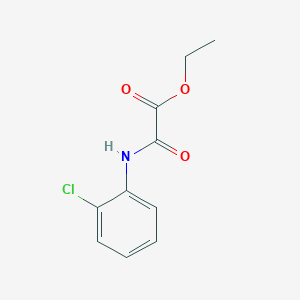
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2493042.png)